3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXYNJOPPYALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N(C1=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320546 | |
| Record name | 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
479076-89-6 | |
| Record name | 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Starting Materials: The synthesis may begin with a substituted aniline and a suitable ketone.
Cyclization: The intermediate products undergo cyclization to form the quinoline core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-pressure reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Physicochemical Properties
Crystallographic and Hydrogen Bonding Analysis
- Target Compound: No direct crystallographic data in evidence, but structural analogs suggest similar packing influenced by acetyl and chloro groups.
- 1-Ethyl Analogue: Crystal structure stabilized by intermolecular C–H⋯O hydrogen bonds, with a dihedral angle of 75.44° between phenyl and quinoline planes .
- 1-Unsubstituted Analogue: Features two molecules per asymmetric unit, with phenyl-quinoline dihedral angles of 70.5° and 65.5°, stabilized by N–H⋯O bonds .
Biological Activity
3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, and its roles in antimicrobial and antiviral activities.
- IUPAC Name : 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2-one
- Molecular Formula : C18H14ClN2O
- Molecular Weight : 312.77 g/mol
- CAS Number : 479076-89-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with substituted anilines and suitable ketones. The cyclization process forms the quinoline core, which is crucial for its biological activity.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted its potential to inhibit tumor cell growth through various mechanisms, including the modulation of key signaling pathways such as PI3K/Akt .
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that this compound effectively reduced the viability of multiple cancer cell lines. For instance, it showed an IC50 value ranging from 0.1 to 0.5 µmol/L against bone marrow cancer cells when combined with conventional therapies .
Antimicrobial and Antiviral Activity
The compound has also been evaluated for its antimicrobial and antiviral properties. Quinoline derivatives are known to interact with bacterial enzymes and viral proteins, potentially leading to the inhibition of pathogen growth. Specific studies have demonstrated that related compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may share similar properties .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could modulate receptor activity related to cell signaling pathways.
Further biochemical studies are required to elucidate the precise mechanisms through which this compound exerts its effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Broad-spectrum activity | |
| Antiviral | Potential inhibition of viral replication |
Comparative Analysis with Other Quinoline Derivatives
| Compound Name | IC50 (µmol/L) | Activity Type |
|---|---|---|
| This compound | 0.1 - 0.5 | Anticancer |
| NVP-AEW541 | 0.086 | IGF-1R Inhibitor |
| OSI-906 | Not specified | IGF-1R Inhibitor |
Q & A
Q. What are the common synthetic routes for preparing 3-acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one?
Methodological Answer: The compound is typically synthesized via alkylation or substitution reactions. For example, a related derivative (3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one) was prepared by treating 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with ethyl bromide and potassium carbonate in DMF under stirring at room temperature. The product was isolated by pouring the reaction mixture into ice, followed by filtration and recrystallization from a petrol ether/ethyl acetate mixture . Similar strategies can be adapted for methyl substitution by replacing ethyl bromide with methylating agents.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Methodological Answer: X-ray crystallography involves single-crystal data collection using a diffractometer (e.g., Nonius MACH-3 with graphite-monochromated radiation). The crystal structure of the compound (monoclinic space group P21/n) has unit cell parameters: a = 10.043 Å, b = 18.663 Å, c = 15.537 Å, β = 91.811°, and Z = 8 . Data refinement is performed using software like SHELXL, which applies a riding model for hydrogen atoms and anisotropic displacement parameters for non-H atoms . Intermolecular interactions, such as N–H⋯O hydrogen bonds between asymmetric units, are analyzed to understand packing behavior .
Q. Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a (Å) | 10.043 |
| b (Å) | 18.663 |
| c (Å) | 15.537 |
| β (°) | 91.811 |
| Volume (ų) | 2911 |
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or experimental artifacts. Cross-validation is critical:
- NMR/IR : Compare experimental spectra (e.g., carbonyl stretching in IR, aromatic proton environments in <sup>1</sup>H NMR) with computational predictions (DFT-optimized structures).
- X-ray data : Use software like SHELXL to refine anisotropic displacement parameters and validate bond lengths/angles against expected values . For example, the acetyl group’s geometry in the crystal structure should align with IR carbonyl peaks (~1700 cm⁻¹).
- Dynamic effects : Consider variable-temperature NMR or crystallography to probe conformational flexibility .
Q. What strategies are effective in modifying the quinolin-2(1H)-one scaffold to enhance biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Substitution at position 6 : Chlorine enhances electrophilicity and membrane penetration .
- Acetyl group at position 3 : Modulates electronic properties; replacing it with fluorinated groups (e.g., trifluoromethyl) may improve antimicrobial potency .
- Phenyl ring at position 4 : Introducing electron-withdrawing groups (e.g., nitro) can alter π-π stacking interactions with biological targets.
Synthetic Example : A fluorinated derivative (6a in ) showed MIC values of 16–32 µg/mL against P. aeruginosa and B. proteus. This was synthesized via nucleophilic substitution of a quinolinone precursor with a fluoroaromatic amine.
Q. How can computational methods complement experimental data in analyzing reaction mechanisms?
Methodological Answer:
- DFT calculations : Model transition states for key steps (e.g., alkylation or cyclization). For instance, the reaction mechanism of 4-hydroxyquinolinones with phosphoranylidene chloroacetate involves a [3+2] cycloaddition followed by rearrangement, which can be validated using Gaussian or ORCA software .
- Molecular docking : Predict binding affinities of derivatives with target enzymes (e.g., bacterial DNA gyrase) to prioritize synthetic targets .
Q. What experimental precautions are critical for handling this compound?
Methodological Answer:
- Safety protocols : Use fume hoods, gloves, and eye protection. The compound’s structural analogs (e.g., 6-fluoroquinolin-2(1H)-one) are harmful if inhaled or ingested .
- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent oxidation.
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Q. How can researchers address low yields in the alkylation step during synthesis?
Methodological Answer:
- Optimize reaction conditions : Increase temperature (e.g., reflux in DMF) or extend reaction time (up to 48 hours for sterically hindered substrates) .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from polar/non-polar solvent mixtures .
Q. What are the implications of intermolecular hydrogen bonding in the crystal lattice?
Methodological Answer: Hydrogen bonds (e.g., N–H⋯O in the asymmetric unit) stabilize the crystal lattice and influence physicochemical properties:
- Solubility : Strong intermolecular interactions reduce solubility in non-polar solvents.
- Melting point : Higher melting points correlate with dense hydrogen-bond networks .
- Polymorphism screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to explore alternative packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
